Cas no 2138051-41-7 (4,4-Difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol)

4,4-Difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol Chemical and Physical Properties
Names and Identifiers
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- EN300-1156186
- 4,4-difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol
- 2138051-41-7
- 4,4-Difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol
-
- Inchi: 1S/C11H18F2O/c1-3-9(2)8-10(14)4-6-11(12,13)7-5-10/h4,6,9,14H,3,5,7-8H2,1-2H3
- InChI Key: WZOFTJIJQJTYCL-UHFFFAOYSA-N
- SMILES: FC1(C=CC(CC1)(CC(C)CC)O)F
Computed Properties
- Exact Mass: 204.13257152g/mol
- Monoisotopic Mass: 204.13257152g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 20.2Ų
4,4-Difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1156186-0.1g |
4,4-difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol |
2138051-41-7 | 0.1g |
$829.0 | 2023-06-09 | ||
Enamine | EN300-1156186-0.5g |
4,4-difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol |
2138051-41-7 | 0.5g |
$905.0 | 2023-06-09 | ||
Enamine | EN300-1156186-10.0g |
4,4-difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol |
2138051-41-7 | 10g |
$4052.0 | 2023-06-09 | ||
Enamine | EN300-1156186-0.05g |
4,4-difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol |
2138051-41-7 | 0.05g |
$792.0 | 2023-06-09 | ||
Enamine | EN300-1156186-2.5g |
4,4-difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol |
2138051-41-7 | 2.5g |
$1848.0 | 2023-06-09 | ||
Enamine | EN300-1156186-5.0g |
4,4-difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol |
2138051-41-7 | 5g |
$2732.0 | 2023-06-09 | ||
Enamine | EN300-1156186-0.25g |
4,4-difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol |
2138051-41-7 | 0.25g |
$867.0 | 2023-06-09 | ||
Enamine | EN300-1156186-1.0g |
4,4-difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol |
2138051-41-7 | 1g |
$943.0 | 2023-06-09 |
4,4-Difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol Related Literature
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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Michaela K. Jahn,Jens-Uwe Grabow,Peter D. Godfrey,Don McNaughton Phys. Chem. Chem. Phys., 2014,16, 2100-2105
Additional information on 4,4-Difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol
Comprehensive Overview of 4,4-Difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol (CAS No. 2138051-41-7)
4,4-Difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol (CAS No. 2138051-41-7) is a fluorinated cyclohexenol derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The compound features a cyclohex-2-en-1-ol core substituted with two fluorine atoms at the 4-position and a 2-methylbutyl group at the 1-position. This combination of functional groups imparts distinct electronic and steric characteristics, making it a valuable intermediate in synthetic chemistry.
In recent years, the demand for fluorinated organic compounds has surged, driven by their applications in drug discovery and material science. 4,4-Difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol exemplifies this trend, as its fluorine atoms enhance metabolic stability and bioavailability—a critical factor in the development of novel therapeutics. Researchers are particularly interested in its potential as a building block for bioactive molecules, including enzyme inhibitors and receptor modulators.
The synthesis of CAS No. 2138051-41-7 typically involves multi-step organic reactions, such as electrophilic fluorination and Grignard additions, to achieve high regioselectivity. Advanced analytical techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. These methods align with the growing emphasis on quality control in fine chemical production, a topic frequently searched by professionals in the field.
From an industrial perspective, 4,4-Difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol is often discussed in the context of green chemistry and sustainable synthesis. Companies are increasingly adopting catalytic processes to minimize waste and energy consumption, addressing environmental concerns raised by regulatory bodies and consumers alike. This aligns with the broader shift toward eco-friendly manufacturing practices, a hot topic in chemical forums and publications.
Another area of interest is the compound’s role in flavor and fragrance applications. The 2-methylbutyl side chain contributes to its lipophilic nature, making it a candidate for modifying scent profiles in perfumery. Such niche applications highlight the versatility of fluorinated cyclohexenols, a keyword often queried by R&D specialists exploring novel ingredients.
In summary, 4,4-Difluoro-1-(2-methylbutyl)cyclohex-2-en-1-ol (CAS No. 2138051-41-7) represents a convergence of innovation in synthetic chemistry and applied sciences. Its relevance to drug development, sustainable production, and specialty chemicals ensures its continued prominence in scientific literature and industrial workflows. For researchers seeking detailed protocols or commercial suppliers, combining the CAS number with terms like "synthesis optimization" or "supplier catalog" can yield targeted search results.
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